molecular formula C26H42N2O2 B1242476 Unii-5766D7afa7

Unii-5766D7afa7

Cat. No.: B1242476
M. Wt: 414.6 g/mol
InChI Key: WZQHSBKOWZOASP-QLZKPENWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of O-1812 involves several steps, starting with the preparation of the eicosanoid backbone. The key steps include:

Chemical Reactions Analysis

O-1812 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O-1812 has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of eicosanoid derivatives.

    Biology: It is used to investigate the role of cannabinoid receptors in various biological processes.

    Medicine: O-1812 is studied for its potential therapeutic effects, particularly in pain management and neuroprotection.

    Industry: It is used in the development of new cannabinoid-based drugs and products.

Mechanism of Action

O-1812 exerts its effects by binding to the cannabinoid receptor CB1. This binding activates the receptor, leading to various downstream effects, including modulation of neurotransmitter release and inhibition of adenylate cyclase. The molecular targets involved include the CB1 receptor and associated signaling pathways .

Comparison with Similar Compounds

O-1812 is unique compared to other similar compounds due to its high selectivity and metabolic stability. Similar compounds include:

O-1812 stands out due to its specific binding profile and stability, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H42N2O2

Molecular Weight

414.6 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C26H42N2O2/c1-24(23-29)28-25(30)19-15-12-10-8-6-4-5-7-9-11-13-16-20-26(2,3)21-17-14-18-22-27/h4-5,8-11,16,20,24,29H,6-7,12-15,17-19,21,23H2,1-3H3,(H,28,30)/b5-4-,10-8-,11-9-,20-16-/t24-/m1/s1

InChI Key

WZQHSBKOWZOASP-QLZKPENWSA-N

Isomeric SMILES

C[C@H](CO)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C(C)(C)CCCCC#N

Canonical SMILES

CC(CO)NC(=O)CCCC=CCC=CCC=CCC=CC(C)(C)CCCCC#N

Synonyms

O 1812
O-1812

Origin of Product

United States

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